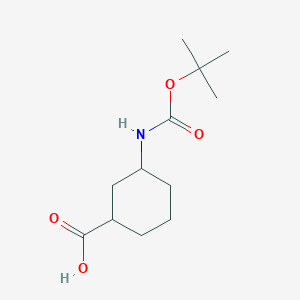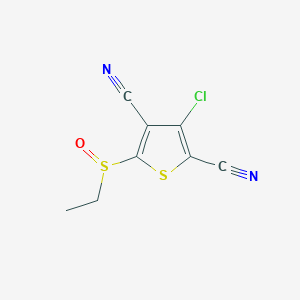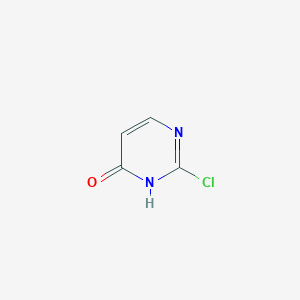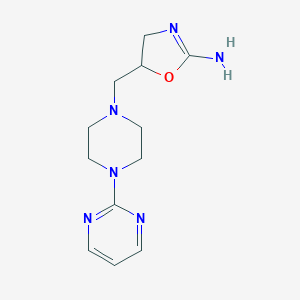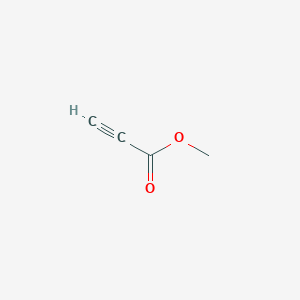![molecular formula C7H5N3O B050786 Pyrido[3,2-d]pyrimidin-2(1H)-one CAS No. 116598-88-0](/img/structure/B50786.png)
Pyrido[3,2-d]pyrimidin-2(1H)-one
Descripción general
Descripción
Pyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a fused pyrimidine derivative that exhibits unique biological properties, making it an attractive molecule for scientific research.
Mecanismo De Acción
The mechanism of action of pyrido[3,2-d]pyrimidin-2(1H)-one is not fully understood, although it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Pyrido[3,2-d]pyrimidin-2(1H)-one exhibits a range of biochemical and physiological effects that make it an attractive molecule for scientific research. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of tyrosine kinases and topoisomerases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrido[3,2-d]pyrimidin-2(1H)-one has several advantages for lab experiments, including its unique biological properties and ease of synthesis. However, there are also some limitations to its use in the lab. For example, it may be difficult to obtain pure samples of the compound, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on pyrido[3,2-d]pyrimidin-2(1H)-one. One area of research is the development of new synthesis methods for the compound, which may allow for the creation of new derivatives with enhanced biological activities. Another area of research is the investigation of the compound's mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies on the compound's biochemical and physiological effects may help to identify new applications for the molecule in various fields of science.
Conclusion
Pyrido[3,2-d]pyrimidin-2(1H)-one is a unique heterocyclic compound that exhibits a range of biological properties, making it an attractive molecule for scientific research. It can be synthesized through various methods and has potential applications in medicinal chemistry, biochemistry, and pharmacology. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways. Further research on pyrido[3,2-d]pyrimidin-2(1H)-one may lead to the development of new drugs for the treatment of various diseases and the identification of new applications for the molecule in various fields of science.
Aplicaciones Científicas De Investigación
Pyrido[3,2-d]pyrimidin-2(1H)-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It exhibits a range of biological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases.
Propiedades
Número CAS |
116598-88-0 |
|---|---|
Nombre del producto |
Pyrido[3,2-d]pyrimidin-2(1H)-one |
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1H-pyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11) |
Clave InChI |
IAAQUOVTPAMQCR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC(=O)N2)N=C1 |
SMILES canónico |
C1=CC2=C(C=NC(=O)N2)N=C1 |
Sinónimos |
Pyrido[3,2-d]pyrimidin-2-ol (6CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


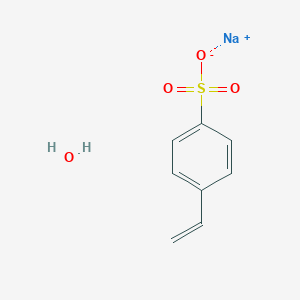
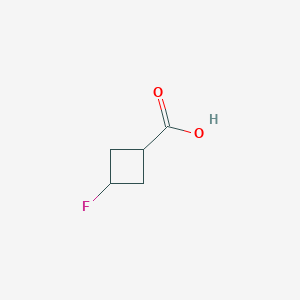
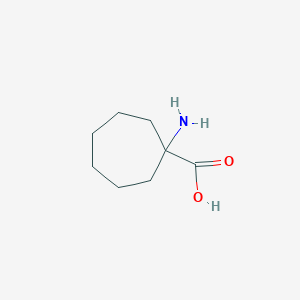
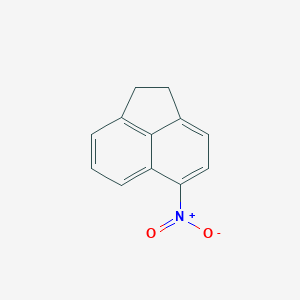
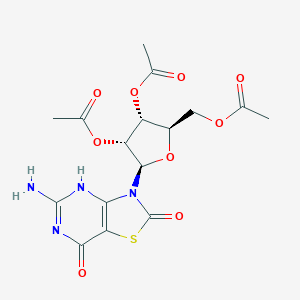
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
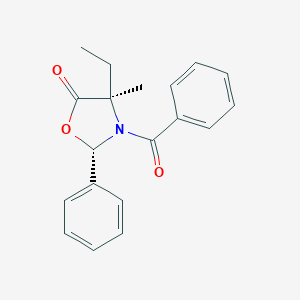
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
